Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)-
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Overview
Description
5-Bromo-2-chloro-3-(methoxymethoxy)pyridine: is a heterocyclic organic compound. Its chemical formula is C₆H₆BrClNO , and its molecular weight is approximately 222.47 g/mol . This compound features a pyridine ring substituted with bromine, chlorine, and a methoxymethoxy group.
Preparation Methods
a. Synthetic Routes: Several synthetic routes lead to the formation of 5-bromo-2-chloro-3-(methoxymethoxy)pyridine. Here are some notable methods:
Amination Reaction: Palladium-catalyzed amination of 5-bromo-2-chloropyridine yields amino-2-chloropyridine .
Halogen-Exchange Reaction: Anhydrous potassium fluoride facilitates the halogen-exchange reaction, converting 5-bromo-2-chloropyridine to 5-bromo-2-fluoropyridine .
Suzuki Coupling: By coupling with 2,5-dimethoxyphenylboronic acid, 5-bromo-2-chloropyridine forms 2-chloro-5-(2,5-dimethoxyphenyl)pyridine .
b. Industrial Production: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it using the methods mentioned above.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The halogens (bromine and chlorine) make this compound reactive in substitution reactions.
Reduction Reactions: Reduction of the halogens can yield different derivatives.
Amination Reactions: Conversion to amino derivatives via palladium-catalyzed amination.
Palladium Catalysts: Used in amination reactions.
Anhydrous Potassium Fluoride: Facilitates halogen exchange.
Boronic Acids: Employed in Suzuki coupling reactions.
- Amino-2-chloropyridine
- 5-Bromo-2-fluoropyridine
- 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine
Scientific Research Applications
Chemistry::
- Building Block : Used in the synthesis of more complex molecules.
- Functional Groups : Investigated for its reactivity in various functional group transformations.
- Drug Discovery : Potential as a scaffold for drug development.
- Biological Studies : Investigated for interactions with biological targets.
- Fine Chemicals : Used in specialty chemicals and pharmaceuticals.
Mechanism of Action
The precise mechanism by which 5-bromo-2-chloro-3-(methoxymethoxy)pyridine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While there are related pyridine derivatives, the unique combination of bromine, chlorine, and the methoxymethoxy group sets this compound apart. Similar compounds include 5-bromo-2,3-bis(chloromethyl)pyridine and (5-bromo-2-chloro-pyridin-3-yl)-methanol .
Properties
CAS No. |
286946-78-9 |
---|---|
Molecular Formula |
C7H7BrClNO2 |
Molecular Weight |
252.49 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H7BrClNO2/c1-11-4-12-6-2-5(8)3-10-7(6)9/h2-3H,4H2,1H3 |
InChI Key |
IBCJBUKIPYZDIN-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(N=CC(=C1)Br)Cl |
Origin of Product |
United States |
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